N-Me-D-Asp(OtBu)-OMe.HCl

Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS) N-Methyl Amino Acids

Researchers requiring site-specific N-methylation at the C-terminus of synthetic peptides face coupling failures when using standard Fmoc-protected building blocks due to incompatible orthogonal schemes. N-Me-D-Asp(OtBu)-OMe.HCl resolves this with its α-methyl ester/β-tert-butyl ester protection, enabling selective deprotection and on-resin cyclization. - Orthogonal α-COOMe/β-COOtBu for selective C-terminal activation - N-Methyl group enhances proteolytic stability & backbone constraint - Compatible with PyBroP/HOAt/HATU for sterically hindered couplings Supplied as hydrochloride salt; routine B2B air freight; inquire for bulk.

Molecular Formula C10H20ClNO4
Molecular Weight 253.72 g/mol
Cat. No. B13140849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Me-D-Asp(OtBu)-OMe.HCl
Molecular FormulaC10H20ClNO4
Molecular Weight253.72 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC(C(=O)OC)NC.Cl
InChIInChI=1S/C10H19NO4.ClH/c1-10(2,3)15-8(12)6-7(11-4)9(13)14-5;/h7,11H,6H2,1-5H3;1H/t7-;/m1./s1
InChIKeyWKTQRIDXLINJNW-OGFXRTJISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Me-D-Asp(OtBu)-OMe.HCl: A Protected N-Methyl-D-Aspartic Acid Building Block for Peptide Synthesis


N-Me-D-Asp(OtBu)-OMe.HCl is a chemically protected derivative of D-aspartic acid, belonging to the class of N-methyl amino acid building blocks essential for solid-phase peptide synthesis (SPPS). It features an N-methyl secondary amine, an α-carboxyl methyl ester (OMe), and a β-carboxyl tert-butyl ester (OtBu) side-chain protection, isolated as the hydrochloride salt . This orthogonal protection scheme enables selective deprotection and site-specific incorporation of N-methyl-D-aspartic acid residues into synthetic peptides .

Why N-Me-D-Asp(OtBu)-OMe.HCl Cannot Be Replaced by Generic Aspartic Acid Derivatives


Generic aspartic acid derivatives (e.g., H-Asp(OtBu)-OMe.HCl or Fmoc-Asp(OtBu)-OH) lack the N-methyl group, which fundamentally alters the conformational and proteolytic properties of the resulting peptide. N-Methylation restricts backbone flexibility, disrupts hydrogen bonding, and enhances resistance to enzymatic degradation [1]. Furthermore, the orthogonal α-methyl ester protection in N-Me-D-Asp(OtBu)-OMe.HCl is not present in standard Fmoc-protected N-methyl aspartic acid building blocks (e.g., Fmoc-N-Me-D-Asp(OtBu)-OH), which instead possess a free α-carboxylic acid . This difference dictates distinct synthetic routes and coupling strategies. Substituting one for the other without adjusting the overall synthetic plan leads to incompatible protection schemes, failed couplings, or unintended side reactions, compromising peptide yield and purity.

Quantitative Differentiation of N-Me-D-Asp(OtBu)-OMe.HCl from Analogous Building Blocks


Orthogonal Protection Enables Site-Specific C-Terminal Activation

N-Me-D-Asp(OtBu)-OMe.HCl is distinguished by its orthogonal α-carboxyl protection as a methyl ester (OMe), in contrast to the free α-carboxylic acid found in Fmoc-protected N-methyl aspartic acid derivatives such as Fmoc-N-Me-D-Asp(OtBu)-OH. This allows for direct C-terminal activation via saponification to the free acid, a feature not possible with the Fmoc analog . The methyl ester provides a stable protecting group orthogonal to both Fmoc (base-labile) and tert-butyl (acid-labile) groups .

Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS) N-Methyl Amino Acids

Synthetic Route to β-Peptoid Monomers via N-Me-D-Asp(OtBu)-OMe.HCl Derivatives

Derivatives of N-Me-D-Asp(OtBu)-OMe.HCl, specifically the N-substituted β3-homoalanine monomers N-(methyl propionate)-Asp-OMe and N-(tert-butyl propionate)-Asp-OMe, are synthesized from L-aspartic acid-1-methyl ester (closely related to the target compound) and serve as critical precursors for the synthesis of oligo(β-peptoid)s [1]. These monomers are converted into β-N-carboxyanhydrides (β-NNCAs) which undergo ring-opening polymerization (ROP) to yield polymers with backbone chirality [1].

Peptoid Synthesis N-Carboxyanhydride (NCA) Polymerization Biomaterials

N-Methylation Necessitates Specialized Coupling Reagents for Efficient SPPS

N-Methyl amino acids, including N-Me-D-Asp(OtBu)-OMe.HCl, are sterically hindered and require specific coupling conditions to achieve high yields. Studies demonstrate that standard coupling reagents like PyBOP are inefficient for N-methylated amino esters, while specialized reagents such as PyBroP and PyCloP (halotripyrrolidinophosphonium hexafluorophosphates) or additive HOAt with HATU provide quantitative couplings [1][2]. This contrasts with non-methylated analogs which couple efficiently with a broader range of standard reagents.

Peptide Synthesis Coupling Reagents N-Methyl Amino Acids

Defined Application Scenarios for N-Me-D-Asp(OtBu)-OMe.HCl Based on Evidence


Synthesis of N-Methylated Peptides Requiring C-Terminal Aspartic Acid Residues

N-Me-D-Asp(OtBu)-OMe.HCl is specifically indicated for the synthesis of peptides where an N-methylated aspartic acid is positioned at, or near, the C-terminus. Its orthogonal α-methyl ester allows for selective deprotection and activation for on-resin cyclization or coupling to an amino acid anchored via its side chain . This is in contrast to Fmoc-N-Me-D-Asp(OtBu)-OH, which is used for internal incorporation .

Preparation of β-Peptoid Monomers and Polymers for Biomaterials Research

The compound serves as a starting material for the synthesis of N-substituted β3-homoalanine monomers (e.g., N-(tert-butyl propionate)-Asp-OMe) via aza-Michael addition [1]. These monomers are subsequently converted into β-NNCAs and polymerized to create oligo(β-peptoid)s with defined backbone chirality, a class of materials with potential biomedical applications [1].

Structure-Activity Relationship (SAR) Studies of Bioactive Peptides

Incorporation of N-Me-D-Asp(OtBu)-OMe.HCl into peptide sequences allows researchers to investigate the effects of N-methylation on peptide conformation, receptor binding, and metabolic stability [2]. The N-methyl group restricts backbone flexibility and eliminates a hydrogen bond donor, often leading to enhanced proteolytic stability and altered pharmacological profiles [2].

Synthesis of Complex, Hindered Peptides Requiring Specialized Coupling Protocols

The steric hindrance imposed by the N-methyl group necessitates the use of specialized coupling reagents (e.g., PyBroP, PyCloP, HOAt/HATU) for efficient incorporation [3][4]. Researchers procuring this building block must be prepared to implement these optimized coupling conditions to achieve satisfactory yields and purity, distinguishing this application from standard peptide synthesis workflows [3][4].

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